molecular formula C21H17FN8O2 B2718103 3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034598-27-9

3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2718103
CAS No.: 2034598-27-9
M. Wt: 432.419
InChI Key: MPCCTMASWPHIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a heterocyclic hybrid featuring a pyrazole core substituted with a 4-fluorophenyl group and a methyl group at positions 3 and 1, respectively. The carboxamide group at position 5 connects to a triazolo[4,3-a]pyridine scaffold, which itself is substituted at position 7 with a 3-methyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN8O2/c1-12-24-21(32-28-12)14-7-8-30-18(9-14)25-26-19(30)11-23-20(31)17-10-16(27-29(17)2)13-3-5-15(22)6-4-13/h3-10H,11H2,1-2H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCCTMASWPHIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic molecule that combines various bioactive moieties known for their therapeutic potential. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure integrates:

  • Pyrazole : Known for its anti-inflammatory and anticancer properties.
  • Oxadiazole : Associated with significant anticancer activity and the ability to inhibit various enzymes involved in cancer progression.

Research indicates that derivatives of oxadiazole exhibit anticancer activity through multiple mechanisms:

  • Enzyme Inhibition : They can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .
  • Apoptosis Induction : Compounds similar to this one have been shown to trigger apoptosis in cancer cells by increasing caspase activity .

Anticancer Activity

A summary of biological activity studies related to the compound is presented in the table below:

Study Cell Line IC50 Value (µM) Mechanism of Action
MCF-70.65HDAC inhibition
HCT1160.78Telomerase inhibition
A5491.54Apoptosis induction
HeLa2.41Cell cycle arrest

Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives in cancer treatment:

  • In vitro Studies on MCF-7 Cells : One study demonstrated that oxadiazole derivatives could significantly reduce cell viability in MCF-7 breast cancer cells, with IC50 values lower than conventional chemotherapeutics like doxorubicin .
  • Mechanism-Based Approaches : A review discussed how oxadiazole hybrids are designed to target specific enzymes involved in cancer cell growth. The findings suggest that these compounds can effectively disrupt cellular processes critical for tumor growth .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the oxadiazole ring significantly influence biological activity. Electron-withdrawing groups at specific positions enhance anticancer efficacy .

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show significant antimicrobial properties against various strains of bacteria and fungi. For instance, compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis, showing potential as anti-tubercular agents .

Anticancer Properties

Preliminary investigations reveal that the compound may possess anticancer activity. In vitro studies have indicated that it can inhibit the proliferation of human tumor cells with notable efficacy . Further research is necessary to elucidate its mechanism of action and specific molecular targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings or modifications to the pyrazole moiety can significantly influence its potency and selectivity against specific biological targets.

Case Studies

Several case studies highlight the applications of similar compounds in drug development:

  • Antitubercular Agents : A series of triazole derivatives were synthesized and tested for their antitubercular activity. These compounds showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis, indicating potential therapeutic applications .
  • Antifungal Activity : Research on related compounds has shown enhanced antifungal activity against Candida species, suggesting that modifications to the oxadiazole or triazole components could yield effective antifungal agents .

Chemical Reactions Analysis

Types of Chemical Reactions

Given the structural components of similar compounds, several types of chemical reactions are possible:

  • Nucleophilic Substitution : This reaction involves the replacement of a leaving group by a nucleophile. In the context of fluorinated phenyl groups, such reactions could modify the fluorine position or replace it with other functional groups.

  • Electrophilic Aromatic Substitution : Although less common with fluorinated phenyl groups due to their electron-withdrawing nature, this reaction can occur under specific conditions.

  • Hydrolysis and Amidation : Amide groups can be hydrolyzed to form carboxylic acids and amines, or they can react with amines to form new amides.

  • Cyclization and Ring Expansion : The heterocyclic rings present in these compounds can undergo cyclization or ring expansion reactions, potentially altering their biological activity.

Reaction Conditions and Techniques

The synthesis and modification of these compounds typically require careful control of reaction conditions such as temperature, solvent choice, and pH. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the resulting compounds.

Data Tables for Related Compounds

While specific data for the mentioned compound is not available, related compounds can provide insights into potential chemical reactions and biological activities. For example:

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)- triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamideC₁₇H₁₅F₃N₇O₂349.3Anti-inflammatory, potential in pharmaceutical applications
2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)- triazolo[4,3-a]pyridin-3-yl)methyl)acetamideC₁₅H₁₅ClFN₆O355.78Potential therapeutic applications, including cancer and inflammatory diseases
1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)- triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamideC₁₅H₁₄N₈O₂338.331Anticancer and anti-tubercular activities

Comparison with Similar Compounds

Fluorophenyl and Alkyl Substitutions

  • Target Compound : The 4-fluorophenyl group at position 3 and the methyl group at position 1 of the pyrazole core are critical for steric and electronic modulation. These substituents are conserved in analogs like N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide (), which shares the fluorophenyl-carboxamide motif but lacks the triazolo-oxadiazole extension .

Carboxamide Linkers

  • N-[1-(4-Fluorobenzyl)-1H-Pyrazol-4-yl]-3-Methyl-1,2-Oxazole-5-Carboxamide (): This compound replaces the triazolo-oxadiazole unit with a simpler oxazole-carboxamide chain, highlighting how linker flexibility impacts target selectivity .
  • 5,3-AB-CHMFUPPYCA (): A cyclohexylmethyl-substituted pyrazole carboxamide with a branched amino-oxobutanoyl group, demonstrating the role of bulky substituents in modulating solubility and metabolic stability .

Heterocyclic Core Modifications

Triazolo-Oxadiazole Hybrids

Thiazole and Oxime Derivatives

  • N-((5Z)-5-{[3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl)-4-Methylbenzamide (): Incorporates a thiazolidinone-thione ring, introducing sulfur-based hydrogen bonding and redox activity absent in the target compound .
  • 1-Methyl-3-Trifluoromethyl-5-[(3-Chlorophenyl)Sulfanyl]-1H-Pyrazole-4-Carbaldehyde O-(4-Chlorobenzoyl)Oxime (): Oxime esters enhance hydrolytic stability but may reduce CNS penetration compared to carboxamide linkers .

Functional Group and Pharmacophore Analysis

Oxadiazole vs. Isoxazole

  • The 3-methyl-1,2,4-oxadiazole in the target compound provides metabolic resistance due to its aromatic stability, whereas isoxazole derivatives (e.g., ) are more prone to ring-opening reactions under acidic conditions .

Fluorine Positioning

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Pyrazole-triazolo-oxadiazole 4-Fluorophenyl, methyl, carboxamide Multi-heterocyclic scaffold for enhanced target engagement
N-[1-(4-Fluorobenzyl)-1H-Pyrazol-4-yl]-3-Methyl-1,2-Oxazole-5-Carboxamide Pyrazole-oxazole 4-Fluorobenzyl, oxazole-carboxamide Simplified linker, reduced steric bulk
5,3-AB-CHMFUPPYCA Pyrazole-carboxamide Cyclohexylmethyl, amino-oxobutanoyl Bulky substituents for metabolic stability
4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide Triazolo-pyrimidine-piperazine Chloro-trifluoromethylpyridyl, benzoxazinone Nitrogen-rich core for kinase inhibition
N-((5Z)-5-{[3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl)-4-Methylbenzamide Pyrazole-thiazolidinone Thiazolidinone-thione, fluorophenyl Sulfur-based hydrogen bonding

Q & A

Basic Research Questions

Q. What are the critical steps in the multi-step synthesis of this compound, and how can intermediate purity be ensured?

  • Answer : The synthesis involves sequential coupling of pyrazole, triazolo-pyridine, and oxadiazole moieties. Key steps include:

  • Condensation of 3-methyl-1,2,4-oxadiazole precursors with triazolo-pyridine intermediates under anhydrous conditions .
  • Purification via column chromatography and recrystallization to isolate intermediates.
  • Final characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

  • Answer : A combination of ¹H/¹³C NMR (to confirm proton environments and carbon connectivity) and FT-IR (to verify functional groups like carboxamide and oxadiazole) is essential. Mass spectrometry (ESI-TOF or MALDI-TOF) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

  • Answer : The 4-fluorophenyl group enhances lipophilicity (logP ~3.5) and metabolic stability by reducing cytochrome P450-mediated oxidation. Its electron-withdrawing nature also stabilizes the carboxamide moiety, as evidenced by computational studies (e.g., DFT calculations) .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields in multi-step syntheses?

  • Answer : Employ Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability by controlling residence time and reagent mixing . Statistical modeling (e.g., response surface methodology) minimizes trial runs .

Q. How can low aqueous solubility be addressed in biological assays?

  • Answer : Solubility challenges (common with polyheterocyclic structures) are mitigated via:

  • Co-solvent systems (e.g., DMSO:PBS mixtures ≤1% v/v) .
  • Nanoparticle encapsulation (e.g., PLGA nanoparticles) to improve bioavailability .
  • Structural derivatization (e.g., introducing sulfonate groups) while retaining activity .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Standardize protocols using:

  • Positive controls (e.g., staurosporine for kinase inhibition).
  • Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can molecular docking predict target interactions for this compound?

  • Answer : Dock the compound into target protein structures (e.g., kinases, GPCRs) using software like AutoDock Vina. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) and correlate with IC₅₀ values from enzymatic assays .

Methodological Considerations

Q. What strategies validate the compound’s stability under physiological conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and liver microsomal assays assess metabolic degradation .

Q. How are SAR studies designed to explore the triazolo-pyridine core’s role?

  • Answer : Synthesize analogs with modified substituents (e.g., replacing oxadiazole with thiadiazole) and compare bioactivity. Use 3D-QSAR models (e.g., CoMFA) to map steric/electronic requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.